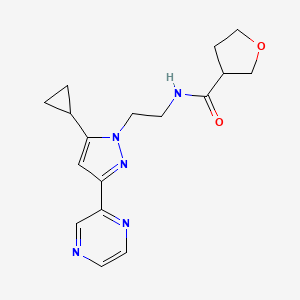
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Cyclopropyl group : Enhances lipophilicity and biological activity.
- Pyrazole moiety : Known for its diverse pharmacological properties.
- Tetrahydrofuran carboxamide : Contributes to solubility and stability.
Its molecular formula is C15H19N5O4, with a molecular weight of approximately 365.41 g/mol, which influences its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Specifically, they have shown inhibitory activity against critical cancer-related targets such as:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : A receptor involved in cell proliferation and survival.
In vitro studies have demonstrated that compounds with similar structures can effectively inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess such capabilities .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activities, likely due to its ability to modulate inflammatory pathways. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, providing a rationale for their use in treating conditions characterized by excessive inflammation .
This compound likely interacts with various biological targets through:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Receptor modulation : The structural components allow for binding to receptors involved in inflammatory responses and cancer signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Anticancer Synergy : A study investigated the combination of pyrazole compounds with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant synergistic effect, enhancing the cytotoxicity of doxorubicin when combined with specific pyrazole derivatives .
- Inhibition of Tumor Growth : Another study focused on the inhibitory effects of pyrazole derivatives on various tumor cell lines, demonstrating promising results against BRAF and EGFR pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazinamide | Contains pyrazole ring; used in tuberculosis treatment | Antimicrobial |
| Indomethacin | Non-steroidal anti-inflammatory drug; similar sulfonamide moiety | Anti-inflammatory |
| Sulfadiazine | Sulfonamide antibiotic; contains a similar sulfonamide group | Antimicrobial |
The uniqueness of this compound lies in its specific combination of structural elements that confer distinct biological activities not found in other similar compounds.
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(13-3-8-24-11-13)20-6-7-22-16(12-1-2-12)9-14(21-22)15-10-18-4-5-19-15/h4-5,9-10,12-13H,1-3,6-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYZNYYJWAISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CCOC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














